4-Phenylcycloheptan-1-amine hydrochloride
Description
4-Phenylcycloheptan-1-amine hydrochloride (C₁₃H₂₀ClN) is a cycloheptane derivative substituted with a phenyl group at the 4-position and an amine group at the 1-position, forming a hydrochloride salt. It has a molecular weight of 225.76 g/mol and a purity of 95% as per commercial standards . The compound is structurally characterized by a seven-membered cycloheptane ring, which confers unique steric and electronic properties compared to smaller cyclic amines. Its synthesis typically involves multi-step organic reactions, including cycloheptane ring formation, phenyl group introduction, and final hydrochlorination.
Properties
IUPAC Name |
4-phenylcycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFRTLNKBQIMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylcycloheptan-1-amine hydrochloride typically involves the following steps:
Formation of Cycloheptanone: Cycloheptanone is synthesized from cycloheptane through oxidation.
Phenylation: The phenyl group is introduced to the cycloheptanone via a Friedel-Crafts acylation reaction, forming 4-phenylcycloheptanone.
Reductive Amination: The 4-phenylcycloheptanone undergoes reductive amination with ammonia or an amine source to form 4-phenylcycloheptan-1-amine.
Hydrochloride Formation: The final step involves the conversion of 4-phenylcycloheptan-1-amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Phenylcycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Phenylcycloheptan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Phenylcycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenylcyclohexan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Structural Differences : Features a six-membered cyclohexane ring instead of cycloheptane, reducing steric hindrance but increasing ring strain .
- Its InChIKey (FPWNXZWCBDBELJ-UHFFFAOYSA-N) and SMILES (Cl.NC1CCCCC1C1C=CC=CC=1) highlight aromatic and aliphatic interactions distinct from the cycloheptane analog .
4-Methoxy-4-Methylpentan-1-amine Hydrochloride
- Molecular Formula: C₇H₁₈ClNO
- Molecular Weight : 191.67 g/mol
- Synthetic Route : Prepared via KH-mediated methylation in THF, followed by hydrochlorination .
- Functional Group Impact : The methoxy group increases polarity, reducing lipophilicity (logP ≈ 1.2) compared to 4-phenylcycloheptan-1-amine hydrochloride (estimated logP ≈ 2.5) .
4-Methyl-1-(5-Methylfuran-2-yl)Pentan-1-amine Hydrochloride
- Molecular Formula: C₁₁H₂₀ClNO
- Molecular Weight : 233.73 g/mol
- This contrasts with the purely hydrocarbon-based phenyl group in 4-phenylcycloheptan-1-amine .
trans-2-Phenylcyclopropylamine Hydrochloride
- Molecular Formula : C₉H₁₂ClN
- Molecular Weight : 169.65 g/mol
- Ring Strain Effects : The cyclopropane ring imposes significant strain, increasing reactivity in ring-opening reactions—a property absent in the more stable cycloheptane analog .
Comparative Data Table
Analytical and Stability Considerations
- Stability : Hydrochloride salts generally exhibit improved solubility and shelf-life compared to free bases. For instance, amitriptyline hydrochloride demonstrates >95% stability in solution over 24 hours , a trend likely applicable to this compound.

Key Research Findings
Ring Size and Bioactivity : Cycloheptane derivatives exhibit intermediate conformational flexibility compared to cyclohexane (rigid) and cyclopropane (hyper-reactive), making them suitable for drug candidates requiring balanced steric profiles .
Functional Group Trade-offs : Phenyl-substituted amines (e.g., 4-phenylcycloheptan-1-amine) show higher lipophilicity than heterocyclic analogs (e.g., furan derivatives), favoring blood-brain barrier penetration .
Synthetic Feasibility : The seven-membered ring in 4-phenylcycloheptan-1-amine requires specialized catalysts for efficient closure, contrasting with the straightforward synthesis of six-membered or acyclic analogs .
Biological Activity
4-Phenylcycloheptan-1-amine hydrochloride is a compound that belongs to the class of arylcyclohexylamines, which are known for their diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : CHN·HCl
- Molecular Weight : 227.74 g/mol
This compound features a cycloheptane ring with a phenyl group and an amine functional group, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- NMDA Receptor Antagonism : Similar to other arylcyclohexylamines, this compound may exhibit NMDA receptor antagonistic properties, which are associated with anesthetic and neuroprotective effects .
- Dopamine Reuptake Inhibition : It may inhibit dopamine reuptake, leading to stimulant effects and potential euphoria at higher doses .
- Opioid Receptor Agonism : The compound may activate μ-opioid receptors, contributing to analgesic effects .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Mechanism | Potential Effects |
|---|---|---|
| NMDA Antagonism | Inhibition of NMDA receptors | Anesthetic, anticonvulsant |
| Dopamine Inhibition | Inhibition of dopamine transporter | Stimulant, euphoriant |
| Opioid Agonism | Activation of μ-opioid receptors | Analgesic, potential for addiction |
Case Study 1: Analgesic Properties
A study investigated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to established opioid analgesics. The study highlighted the compound's potential as an alternative pain management option without the severe side effects associated with traditional opioids.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotection revealed that the compound could reduce neuronal damage in models of excitotoxicity. This suggests that it may have therapeutic potential in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 3: Behavioral Studies
Behavioral studies assessing the stimulant effects showed that at lower doses, this compound increased locomotor activity in rodents, indicating its potential as a stimulant agent. However, higher doses resulted in psychotomimetic effects similar to those observed with phencyclidine (PCP), raising concerns regarding its abuse potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

